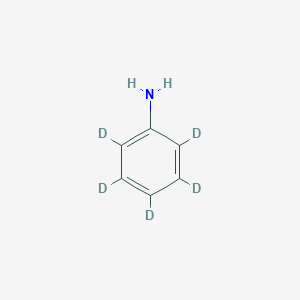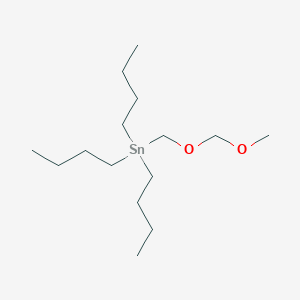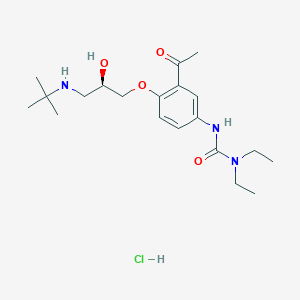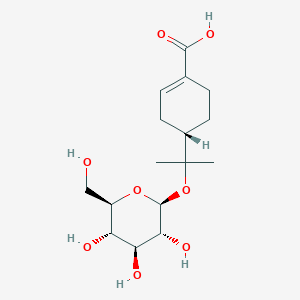
7-クロロキノリン
概要
説明
7-Chloroquinoline is an aromatic heterocyclic compound with a chemical formula of C9H7ClN. It is a colorless to pale yellow liquid, and is soluble in water, alcohol, and ether. 7-Chloroquinoline is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of certain polymers.
科学的研究の応用
抗菌活性
7-クロロキノリン誘導体は合成され、その抗菌活性について評価されています . これらの化合物は、さまざまな細菌株に対して中程度から良好な阻害を示しました。 たとえば、一部の誘導体は、11.00 ± 0.04および12.00 ± 0.00 mmの阻害ゾーンでE. coliに対して良好な活性を示しました .
抗マラリア活性
7-クロロキノリンとその誘導体は、抗マラリア活性を示すことがわかっています . ある研究では、合成されたすべての化合物が、IC50 < 100 μMで中程度の抗マラリア活性を示し、そのうち6つがIC50 < 50 Mで高い抗マラリア活性を示しました .
抗癌活性
7-クロロキノリン誘導体は、その抗癌活性についても評価されています . 新たに合成された化合物は、MCF-7(ヒト乳がん)、HCT-116(結腸癌)、およびHeLa(子宮頸がん)細胞株の3つの癌細胞株に対する抗腫瘍活性についてスクリーニングされました .
抗酸化活性
いくつかの新規7-クロロキノリン類似体は、抗酸化活性を示しました . これらの化合物のラジカル捕捉活性は、1,1-ジフェニル-2-ピクリルヒドラジル(DPPH)を使用して評価され、一部の化合物は、アスコルビン酸(2.41 µg / mL)に対して、IC50が2.17および0.31 µg / mLで最も強い抗酸化活性を示しました .
新規誘導体の合成
作用機序
Target of Action
7-Chloroquinoline, a derivative of chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium species . The compound also interacts with the active site of PI3K .
Mode of Action
7-Chloroquinoline inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite . The quinoline ligand interacts with the active site of PI3K through six interactions .
Biochemical Pathways
The primary biochemical pathway affected by 7-Chloroquinoline is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, 7-Chloroquinoline disrupts the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite .
Pharmacokinetics
Chloroquine, a related compound, is predominantly eliminated in the urine . It is reasonable to hypothesize that 7-Chloroquinoline may have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
The primary molecular effect of 7-Chloroquinoline is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. On a cellular level, this leads to the clearance of the malaria infection.
Action Environment
The efficacy and stability of 7-Chloroquinoline can be influenced by various environmental factors. For instance, the emergence of parasite resistance can reduce the effectiveness of the compound Additionally, the physiological environment, such as pH and presence of other metabolites, can also impact the stability and action of 7-Chloroquinoline
Safety and Hazards
7-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
生化学分析
Biochemical Properties
7-Chloroquinoline interacts with various biomolecules, contributing to its biological activity. For instance, it has been found to show moderate antimalarial activity, interacting with the protozoa parasites from the genus Plasmodium
Cellular Effects
7-Chloroquinoline derivatives have been shown to affect cell growth differently depending on the cell line and the applied dose . For example, certain 7-chloroquinoline derivatives have demonstrated significant activity against cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cells .
Molecular Mechanism
The molecular mechanism of 7-Chloroquinoline is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 7-Chloroquinoline can change over time in laboratory settings. While specific data on 7-Chloroquinoline’s stability, degradation, and long-term effects on cellular function are limited, studies on related compounds suggest that these factors could be significant .
Metabolic Pathways
7-Chloroquinoline is involved in various metabolic pathways. It is known that 4-amino-7-chloroquinoline, a related compound, metabolizes to hydroxychloroquine in vivo
特性
IUPAC Name |
7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUPQRODVPRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334803 | |
| Record name | 7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612-61-3 | |
| Record name | 7-Chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?
A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []
Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?
A2: 7-Chloroquinoline derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:
Q3: What is the molecular formula and weight of 7-chloroquinoline?
A3: The molecular formula of 7-chloroquinoline is C9H6ClN, and its molecular weight is 163.61 g/mol.
Q4: What spectroscopic techniques are typically used to characterize 7-chloroquinoline derivatives?
A4: Common spectroscopic techniques employed for characterizing 7-chloroquinoline derivatives include:
Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?
A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



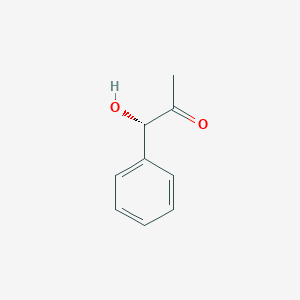
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
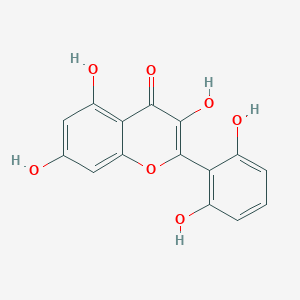
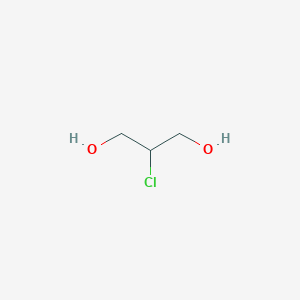

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)


